![molecular formula C19H12O6 B11493823 4-(1,3-benzodioxol-5-yl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B11493823.png)
4-(1,3-benzodioxol-5-yl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2H-1,3-Benzodioxol-5-yl)-2H,3H,4H,5H-pyrano[3,2-c]chromene-2,5-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzodioxole moiety fused with a pyranochromene core, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,3-benzodioxol-5-yl)-2H,3H,4H,5H-pyrano[3,2-c]chromene-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate benzodioxole derivatives with chromene precursors under controlled conditions. The reaction often requires the use of catalysts such as Lewis acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification steps like recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(2H-1,3-Benzodioxol-5-yl)-2H,3H,4H,5H-pyrano[3,2-c]chromene-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The benzodioxole and chromene moieties can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines or halides, electrophiles like alkyl halides, often in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
4-(2H-1,3-Benzodioxol-5-yl)-2H,3H,4H,5H-pyrano[3,2-c]chromene-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2H-1,3-benzodioxol-5-yl)-2H,3H,4H,5H-pyrano[3,2-c]chromene-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- 2-(1,3-Benzodioxol-5-yl)ethanamine
Uniqueness
4-(2H-1,3-Benzodioxol-5-yl)-2H,3H,4H,5H-pyrano[3,2-c]chromene-2,5-dione stands out due to its unique structural combination of benzodioxole and pyranochromene moieties, which imparts distinct chemical reactivity and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of 4-(2H-1,3-benzodioxol-5-yl)-2H,3H,4H,5H-pyrano[3,2-c]chromene-2,5-dione, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H12O6 |
|---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-3,4-dihydropyrano[3,2-c]chromene-2,5-dione |
InChI |
InChI=1S/C19H12O6/c20-16-8-12(10-5-6-14-15(7-10)23-9-22-14)17-18(25-16)11-3-1-2-4-13(11)24-19(17)21/h1-7,12H,8-9H2 |
InChI Key |
FGBKXMJFDIKGLN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C3=CC=CC=C3OC2=O)OC1=O)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


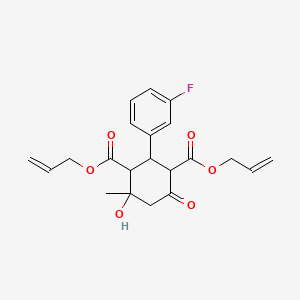
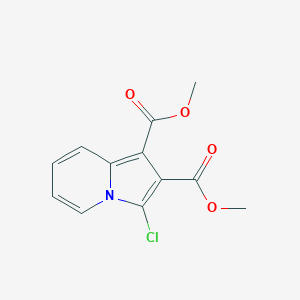
![5-(2-chlorophenyl)-7-(4-methylpiperazin-1-yl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11493752.png)
![methyl 6-bromo-4-[1-(4-methylphenyl)-1-oxobutan-2-yl]-2-oxo-3,4-dihydro-2H-chromene-3-carboxylate](/img/structure/B11493755.png)
![2-(4-methoxyphenyl)-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole](/img/structure/B11493763.png)
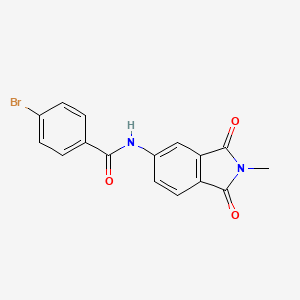
![1H-1,2,3,4-Tetrazole, 1-(4-methoxyphenyl)-5-[(phenylmethyl)sulfonyl]-](/img/structure/B11493777.png)
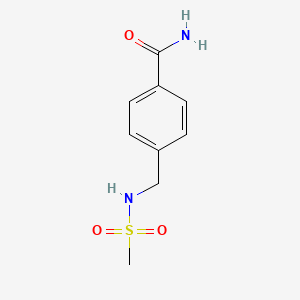
![7-[2-(benzyloxy)-3-methoxyphenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11493784.png)
![1-(Diphenylmethyl)-4-[4-(3-methylphenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B11493786.png)
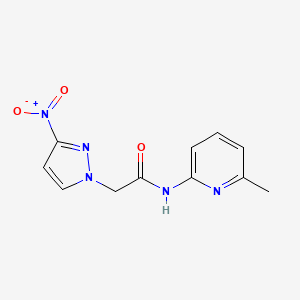
![2-amino-5-oxo-6-phenyl-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11493794.png)
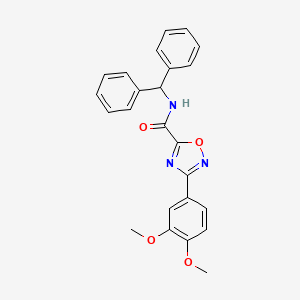
![7-(2-fluorobenzyl)-1,3-dimethyl-8-[(1H-tetrazol-5-ylmethyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11493811.png)
